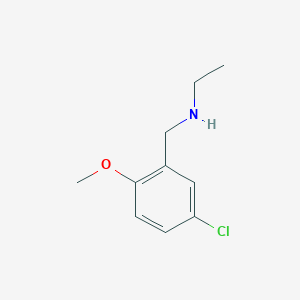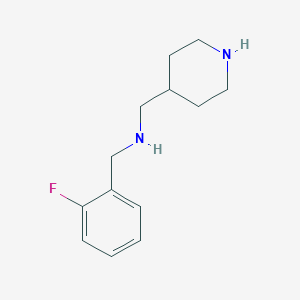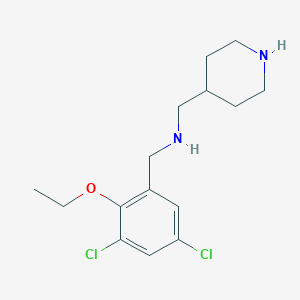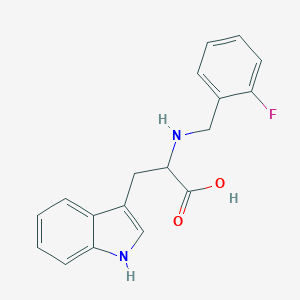
N-(5-chloro-2-methoxybenzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxybenzyl)ethanamine is a chemical compound with the molecular formula C10H14ClNO . It is a derivative of phenethylamine, a class of compounds that have been associated with hallucinogenic effects .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of ongoing research. Some studies have reported the synthesis of similar compounds, such as N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe), using various methodologies .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry .
Aplicaciones Científicas De Investigación
1. Analytical Detection and Characterization
- N-(5-chloro-2-methoxybenzyl)ethanamine, as part of the NBOMe series of compounds, has been a subject of analytical research, particularly in toxicology and forensic science. Studies have developed methods for detecting and characterizing these compounds in various biological samples, using techniques like high-performance liquid chromatography and mass spectrometry (HPLC-MS/MS) (Poklis et al., 2014), (Zuba et al., 2013).
2. Understanding of Pharmacological and Toxicological Properties
- Research has been conducted to understand the pharmacological action of NBOMe compounds, focusing on their interaction with neurotransmitter receptors, particularly the serotonin receptors. This includes investigating their agonist properties at 5-HT2A receptors, which are crucial in understanding their hallucinogenic effects (Rickli et al., 2015).
3. Metabolism and Toxicokinetics
- Studies have also explored the metabolism of NBOMe compounds, identifying various metabolic pathways and the enzymes involved. This research is important in toxicology to understand drug-drug interactions, influence of genetic polymorphisms, and elimination routes of these compounds (Nielsen et al., 2017), (Richter et al., 2019).
4. Case Studies and Clinical Reports
- There have been clinical case studies and reports documenting the effects and toxicities associated with the use of these compounds. Such studies provide valuable real-world data on the pharmacodynamics and toxicological effects of these substances in humans (Yoshida et al., 2015).
Mecanismo De Acción
Target of Action
N-(5-chloro-2-methoxybenzyl)ethanamine, also known as 25C-NBOMe, is a potent hallucinogen that belongs to the N-Methoxybenzyls (NBOMes) group . The primary targets of this compound are serotonin 5-HT2A, 5-HT2B, 5-HT2C receptors, adrenergic α1 receptors, and dopaminergic D1 receptors . These receptors play a crucial role in regulating mood, cognition, and perception.
Mode of Action
The compound interacts potently with its targets, particularly the 5-HT2A receptors . It exhibits low nanomolar affinity for these receptors, which is higher compared to other 2C compounds . The binding of the compound to these receptors triggers a series of biochemical reactions that lead to its hallucinogenic effects.
Biochemical Pathways
The initial effects of the drug are more related to its direct binding at 5-HT receptors . In later stages, especially for high doses of the drug, dopamine plays an important role . The compound’s interaction with these receptors affects various biochemical pathways, leading to altered thoughts, feelings, and awareness of one’s surroundings .
Pharmacokinetics
The compound is metabolized in the body through O-demethylation, O, O-bis-demethylation, and hydroxylation . The drug and its metabolites can be detected in human blood and urine using combinations of chromatographic separation and mass spectrometry detection . Detailed information about its adme (absorption, distribution, metabolism, and excretion) properties and their impact on bioavailability is still limited .
Result of Action
The molecular and cellular effects of the compound’s action result in powerful hallucinogenic properties . These effects are similar to those observed after lysergic acid diethylamide (LSD) usage, including altered thoughts, feelings, and awareness of one’s surroundings .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s easy online availability and low price make it very attractive to users . The lack of knowledge about 25c-nbome makes this substance potentially very dangerous . Thus, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed to evaluate 25C-NBOMe’s potential harmful effects .
Propiedades
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-3-12-7-8-6-9(11)4-5-10(8)13-2/h4-6,12H,3,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWVRBTXKWLARD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499803.png)


![1-[4-(methylsulfanyl)phenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499808.png)
![{[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}(piperidin-4-ylmethyl)amine](/img/structure/B499811.png)
![1-{2-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499813.png)
![1-[5-(2-fluorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499815.png)
![1-{3-ethoxy-2-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499816.png)
![1-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499817.png)
![1-{3-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499818.png)
![1-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499819.png)
